

Application Notes and Protocols for Tilfrinib in Breast Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC50) of 3.15 nM for Brk, **Tilfrinib** presents a promising candidate for targeted therapy in breast cancer, where Brk is frequently overexpressed.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **Tilfrinib** in breast cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Tilfrinib in Breast Cancer Cell Lines

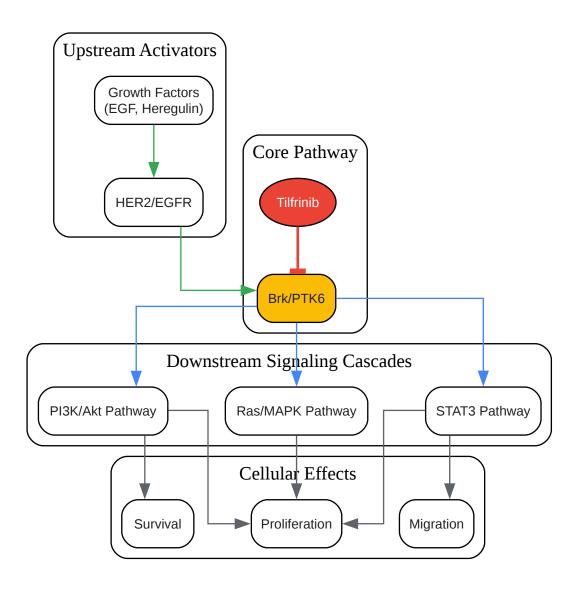


Cell Line	Cancer Subtype	Assay Type	Endpoint	Tilfrinib Concentr ation	Result	Referenc e
MCF7	Luminal A	Sulforhoda mine B (SRB)	GI50	Not Specified	0.99 μΜ	[2]
HS-578/T	Triple- Negative	Sulforhoda mine B (SRB)	GI50	Not Specified	1.02 μΜ	[2]
BT-549	Triple- Negative	Sulforhoda mine B (SRB)	GI50	Not Specified	1.58 μΜ	[2]

Signaling Pathway

Tilfrinib exerts its effects by inhibiting the kinase activity of Brk/PTK6, a non-receptor tyrosine kinase. Brk/PTK6 is implicated in several signaling pathways that drive cancer cell proliferation, survival, and migration. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, HER2), Brk/PTK6 phosphorylates a variety of downstream substrates. This leads to the activation of key oncogenic pathways including the Ras/Raf/MAPK cascade, the PI3K/Akt signaling axis, and the STAT3 pathway, all of which are crucial for breast cancer progression.









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